molecular formula C12H19N3O2S B11171141 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B11171141
M. Wt: 269.37 g/mol
InChI Key: HKJFICMLDMCQFD-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-[5-(substituted)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target.

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C12H19N3O2S/c1-2-17-8-10-14-15-12(18-10)13-11(16)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15,16)

InChI Key

HKJFICMLDMCQFD-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2CCCCC2

Origin of Product

United States

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